molecular formula C22H21N3O B14212336 2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide CAS No. 827309-49-9

2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide

Cat. No.: B14212336
CAS No.: 827309-49-9
M. Wt: 343.4 g/mol
InChI Key: JDWXLZSVEHOTNB-UHFFFAOYSA-N
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Description

2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a diphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthyridine derivative, the compound can be synthesized through a series of reactions involving amide formation, cyclization, and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade reagents, continuous flow reactors, and automated systems to monitor and control reaction parameters. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine amines. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of the naphthyridine ring and diphenylacetamide moiety, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

827309-49-9

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(6,8-dihydro-5H-1,7-naphthyridin-7-yl)-N,N-diphenylacetamide

InChI

InChI=1S/C22H21N3O/c26-22(17-24-15-13-18-8-7-14-23-21(18)16-24)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-12,14H,13,15-17H2

InChI Key

JDWXLZSVEHOTNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC=N2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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